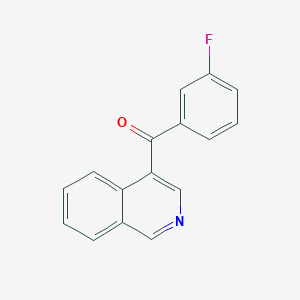

4-(3-Fluorobenzoyl)isoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-fluorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTVRXUGAYJMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 3 Fluorobenzoyl Isoquinoline and Analogues

Established Synthetic Pathways for the Isoquinoline (B145761) Core Construction

The isoquinoline scaffold is a common motif in natural products and pharmacologically active compounds. Several classical and modern synthetic methods have been developed for its construction.

Pomeranz-Fritsch Cyclization and Contemporary Adaptations

The Pomeranz-Fritsch reaction, first reported in 1893, is a cornerstone of isoquinoline synthesis. wikipedia.orgorganicreactions.orgthermofisher.com The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgumich.edu The reaction typically proceeds in two stages: the formation of the Schiff base followed by ring closure. organicreactions.org While effective for many isoquinoline derivatives, the original conditions often require harsh acids and high temperatures, and the yields can be variable. organicreactions.org

Modern adaptations have focused on milder reaction conditions and expanding the substrate scope. Lewis acids such as trifluoroacetic anhydride (B1165640) and lanthanide triflates have been employed as catalysts. umich.edu A significant modification involves the use of a substituted benzylamine condensed with glyoxal hemiacetal, known as the Schlittler-Muller modification, which provides access to C1-substituted isoquinolines. thermofisher.com Another variation, the Bobbitt modification, involves the hydrogenation of the benzalaminoacetal followed by acid-catalyzed cyclization to yield tetrahydroisoquinolines. thermofisher.com While the Pomeranz-Fritsch reaction is a powerful tool, achieving substitution specifically at the C4 position often requires carefully chosen starting materials or further functionalization steps.

| Reaction Name | Description | Key Features |

| Pomeranz-Fritsch Cyclization | Acid-catalyzed cyclization of a benzalaminoacetal. | Two-stage process, versatile for various isoquinolines. |

| Schlittler-Muller Modification | Condensation of a substituted benzylamine with glyoxal hemiacetal. | Allows for the synthesis of C1-substituted isoquinolines. |

| Bobbitt Modification | Hydrogenation of the benzalaminoacetal prior to cyclization. | Leads to the formation of tetrahydroisoquinolines. |

Bischler-Napieralski Reaction-Based Approaches

The Bischler-Napieralski reaction is another classical and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com

The reaction is most effective when the aromatic ring is electron-rich. nrochemistry.com The mechanism is believed to proceed through a nitrilium ion intermediate. wikipedia.org While this method is highly effective for the synthesis of the core isoquinoline structure, it typically leads to substitution at the C1 position, originating from the acyl group of the starting amide. Direct introduction of a substituent at the C4 position via the classical Bischler-Napieralski reaction is not straightforward and would necessitate a multi-step sequence involving a pre-functionalized β-arylethylamine.

| Reagent | Role | Common Examples |

| Dehydrating Agent | Promotes the cyclization of the β-arylethylamide. | POCl₃, P₂O₅, Tf₂O, PPA |

Pictet-Spengler Synthesis and its Modern Modifications

The Pictet-Spengler reaction, discovered in 1911, is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.org

Similar to the Bischler-Napieralski reaction, the traditional Pictet-Spengler synthesis does not directly afford C4-substituted isoquinolines. The substitution pattern is primarily determined by the substituents on the starting β-arylethylamine and the carbonyl compound, which typically result in substitution at C1. However, modern modifications and strategic applications of this reaction can lead to more complex substitution patterns. For instance, the use of α,β-unsaturated aldehydes or ketones can potentially lead to intermediates that, after further transformations, could be functionalized at the C4 position.

Multi-Component Reactions for Isoquinoline Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of the isoquinoline scaffold and its derivatives. These reactions offer significant advantages in terms of efficiency and diversity.

One notable example is the synthesis of pyrrolo[2,1-a]isoquinolines through a one-pot, three-component 1,3-dipolar cycloaddition reaction. This involves the reaction of isoquinoline, a substituted bromoacetophenone, and an electron-deficient alkyne. nih.gov While this specific example leads to a fused isoquinoline system, the principles of MCRs can be adapted to target specific substitution patterns on the isoquinoline core. For the synthesis of 4-(3-Fluorobenzoyl)isoquinoline, a hypothetical MCR could involve a strategy where a fragment bearing the 3-fluorobenzoyl group is incorporated as one of the components, leading directly to the desired C4-acylated product. However, specific literature precedents for such a direct MCR remain to be established.

Strategies for Regioselective Introduction of the Fluorobenzoyl Moiety

Once the isoquinoline core is assembled, or concurrently during its formation, the 3-fluorobenzoyl group must be introduced regioselectively at the C4 position.

Direct Fluorination Methodologies on Benzoyl Precursors

The synthesis of the 3-fluorobenzoyl moiety can be achieved through various methods, including the direct fluorination of benzoyl precursors. Recent advancements in photochemistry have enabled the catalyst-free C-H bond fluorination of aromatic carbonyl compounds. chemrxiv.org For instance, benzaldehydes can be transformed into the corresponding benzoyl fluorides with high yields under UV-A irradiation using fluorinating reagents like Selectfluor. chemrxiv.org This approach offers a direct route to activated benzoyl species that can then be used in subsequent acylation reactions.

Direct photocatalytic fluorination of benzylic C-H bonds using reagents such as N-fluorobenzenesulfonimide (NFSI) has also been reported, providing another avenue for introducing fluorine into benzoyl precursors. rsc.orgrsc.org These methods are particularly attractive for late-stage fluorination, allowing for the efficient synthesis of fluorinated building blocks required for the final assembly of the target molecule.

| Method | Reagent | Conditions | Application |

| Photocatalytic C-H Fluorination | Selectfluor | UV-A irradiation | Conversion of benzaldehydes to benzoyl fluorides. |

| Photocatalytic Benzylic Fluorination | N-fluorobenzenesulfonimide (NFSI) | Photocatalyst or AIBN-initiation | Introduction of fluorine at the benzylic position of benzoyl precursors. |

Advanced Coupling Reactions Utilizing Fluorobenzoyl Synthons

The introduction of a fluorobenzoyl moiety onto an isoquinoline scaffold can be achieved through advanced coupling reactions. These methods often involve the use of organometallic reagents and catalysts to form a carbon-carbon bond between the isoquinoline core and a fluorobenzoyl precursor. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided literature, the general principles of coupling reactions are well-established for creating substituted isoquinolines. For instance, palladium-catalyzed coupling reactions of halogenated isoquinolines with appropriate organometallic fluorobenzoyl reagents could serve as a viable synthetic route. Similarly, copper-catalyzed reactions are also employed for the synthesis of functionalized isoquinolines. organic-chemistry.org These reactions typically offer good yields and selectivity. organic-chemistry.org

Cycloaddition Strategies for Fluorinated Isoquinoline Construction

Cycloaddition reactions represent a powerful tool for the construction of the isoquinoline ring system with inherent fluorine substitution. These reactions involve the formation of the heterocyclic ring through the concerted or stepwise combination of two or more unsaturated molecules.

One notable strategy is the decarboxylative/dehydrofluorinative [3 + 2] cycloaddition aromatization of isoquinolinium N-ylides with difluoroenoxysilanes. acs.org This method provides a direct pathway to highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines. acs.org Although this produces a fused ring system rather than a simple substituted isoquinoline, it highlights the utility of cycloaddition in incorporating fluorine atoms.

Another approach involves the intramolecular Diels-Alder reaction of an isobenzofuran (B1246724) with a nitrile. nih.govfigshare.com This method has been successfully used for the synthesis of isoquinolines, and the incorporation of fluorine into the starting materials would lead to fluorinated isoquinoline products. nih.govfigshare.com Furthermore, ynamide-nitrile and nitrile-nitrile cycloadditions have been utilized to produce fluoroisoquinolines in good yields. researchgate.net

Synthesis of Structurally Related Fluorobenzoyl Isoquinoline Derivatives

The synthetic principles applied to this compound can be extended to a variety of structurally related derivatives, each with unique synthetic challenges and methodologies.

Pyrrolo[2,1-a]isoquinoline Derivatives with Fluorobenzoyl Substitution

The pyrrolo[2,1-a]isoquinoline scaffold is a common motif in natural products and pharmacologically active compounds. rsc.org A prevalent method for the synthesis of these derivatives is the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with activated alkynes or olefins. nih.gov

A one-pot, three-component reaction involving isoquinoline, a substituted 2-bromoacetophenone (such as one with a fluorobenzoyl group), and a non-symmetrical acetylenic dipolarophile can efficiently produce pyrrolo[2,1-a]isoquinoline derivatives. nih.gov For example, the reaction of isoquinoline with a bromoacetophenone bearing a 4-fluorobenzoyl group and ethyl propiolate yields ethyl 3-(4-fluorobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |

| Isoquinoline | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Ethyl propiolate | Ethyl 3-(4-fluorobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | 65 |

| Isoquinoline | 2-Bromo-1-(p-tolyl)ethan-1-one | Acetylacetylene | 1-Acetyl-3-(4-methylbenzoyl)-pyrrolo[2,1-a]isoquinoline | 71 |

| Isoquinoline | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | Methyl propiolate | Methyl 3-(2,4-dichlorobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | 64 |

| Isoquinoline | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Ethyl propiolate | Ethyl 3-(4-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | 63 |

Isoquinolinequinones and their Benzoyl/Phenylacetyl Modifications

Isoquinolinequinones are another class of isoquinoline derivatives with significant biological activity. Their synthesis often involves the modification of a pre-existing isoquinoline core. While the direct synthesis of fluorobenzoyl-substituted isoquinolinequinones is not explicitly detailed, general methods for the acylation of isoquinolines can be applied. For instance, an oxidative cross-dehydrogenative coupling (CDC) strategy allows for the C-aroylation of isoquinolines with arylmethanols in the presence of an oxidant like K₂S₂O₈. organic-chemistry.org This approach could potentially be used to introduce a fluorobenzoyl group.

Piperazine-Containing Fluorobenzoyl Isoquinoline Derivatives

Piperazine moieties are frequently incorporated into drug molecules to modulate their pharmacokinetic properties. The synthesis of piperazine-containing fluorobenzoyl isoquinoline derivatives can be achieved through several routes. One common approach is the nucleophilic substitution reaction between a halogenated isoquinoline (or a suitable precursor) and a piperazine derivative. For instance, the synthesis of Avapritinib involves the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate, followed by a Grignard reaction with 4-fluorophenyl magnesium bromide to introduce the fluorobenzoyl moiety. nih.gov

Another strategy involves building the piperazine ring from a suitable aniline and bis-(2-haloethyl)amine or diethanolamine. nih.gov The resulting N-arylpiperazine can then be further functionalized.

| Starting Material 1 | Starting Material 2 | Key Reaction | Product Class |

| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | Nucleophilic Aromatic Substitution | Piperazine-substituted pyrimidine |

| 5-Nitrobenzofuran | Bis-(2-chloroethyl)amine | Piperazine ring formation | Piperazine-substituted benzofuran |

Isoquinoline-1,3,4(2H)-triones with Fluorobenzyl Substituents

The synthesis of isoquinoline-1,3,4(2H)-triones with fluorobenzyl substituents can be approached through the cyclization of appropriately substituted precursors. While specific literature on the direct synthesis of these compounds with a fluorobenzyl group is not provided, related structures such as pyrimidothienoisoquinolines have been synthesized. nih.gov The synthesis of these complex heterocyclic systems often involves multi-step sequences, including cyclocondensation and intramolecular cyclization reactions. nih.gov For example, the reaction of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-7,8-dihydroisoquinolin-3(2H)-thiones with N-aryl-2-chloroacetamides followed by intramolecular Thorpe-Ziegler cyclization can lead to planar dihydrothieno[2,3-c]isoquinolines. nih.gov Adapting such methodologies to include fluorobenzyl-containing starting materials could provide a route to the desired isoquinoline-1,3,4(2H)-triones.

Strategies for Spiro-Coupled Isoquinolines with Fluorobenzyl Moieties

Spiro-coupled isoquinolines are a unique class of compounds characterized by a shared carbon atom between the isoquinoline core and a carbocyclic or heterocyclic ring. The synthesis of such structures containing fluorobenzyl moieties often requires multi-step sequences.

One common strategy involves the Pictet-Spengler reaction. This reaction has been successfully employed in the synthesis of spirooxindoles, a type of spiro compound royalsocietypublishing.org. A potential pathway to a spiro-coupled isoquinoline with a fluorobenzyl moiety could involve the condensation of a suitably substituted phenethylamine with a cyclic ketone bearing a fluorobenzyl group. Subsequent cyclization under acidic conditions would then yield the desired spiro-isoquinoline derivative.

Another versatile approach is the construction of spiro[isoquinoline-4,4'-piperidine] derivatives acs.orgnih.gov. The synthesis typically begins with the preparation of a substituted piperidine ring, which can be achieved through various standard methods. This piperidine derivative can then be elaborated to incorporate the isoquinoline framework. For the introduction of a fluorobenzyl moiety, an N-substituted piperidone with a fluorobenzyl group could be utilized as a key intermediate. The isoquinoline ring is then constructed onto this piperidone scaffold. A general synthetic scheme for such a transformation is outlined below:

| Step | Reaction | Description |

| 1 | N-Alkylation of 4-piperidone | Reaction of 4-piperidone with a fluorobenzyl halide to introduce the fluorobenzyl moiety. |

| 2 | Formation of a β-arylethylamine derivative | The N-fluorobenzyl-4-piperidone is reacted to introduce a phenylethylamine precursor at the 4-position. |

| 3 | Cyclization | Intramolecular cyclization, often under acidic conditions (e.g., Bischler-Napieralski or Pictet-Spengler type reactions), to form the spiro-isoquinoline core. |

Furthermore, 1,3-dipolar cycloaddition reactions have been utilized to synthesize spiro-isoxazolines, which can be precursors or analogues of spiro-isoquinolines nih.gov. This method involves the reaction of a nitrile oxide with an appropriate dipolarophile to construct the spirocyclic system.

Reissert Chemistry Applications in Fluorobenzyl Isoquinoline Synthesis

Reissert chemistry provides a powerful and versatile method for the functionalization of isoquinolines at the C-1 position, and it is a key strategy for the synthesis of 1-substituted isoquinoline derivatives. The core of this methodology is the formation of a Reissert compound, a 1-cyano-2-acyl-1,2-dihydroisoquinoline derivative.

The synthesis of a Reissert compound relevant to this compound would involve the reaction of isoquinoline with 3-fluorobenzoyl chloride and a cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) clockss.org. The general reaction is as follows:

Isoquinoline reacts with the acid chloride to form an N-acylisoquinolinium salt. Subsequent addition of the cyanide ion at the C-1 position yields the Reissert compound. A particularly effective method for this transformation is the use of trimethylsilyl cyanide in a non-aqueous solvent, which often leads to higher yields compared to the traditional aqueous conditions, especially when dealing with reactive acid chlorides clockss.org.

The resulting Reissert compound is a stable intermediate that can undergo various subsequent reactions. For the synthesis of this compound, the Reissert compound would serve as a precursor for the introduction of the 3-fluorobenzoyl group at a different position, or the Reissert methodology could be adapted to achieve this. While Reissert chemistry traditionally functionalizes the 1-position, modifications and subsequent rearrangements or migrations of the acyl group could potentially be explored to achieve substitution at the 4-position.

The following table summarizes the key reactants in the formation of the initial Reissert compound:

| Reactant | Role |

| Isoquinoline | The heterocyclic starting material. |

| 3-Fluorobenzoyl chloride | The acylating agent that introduces the fluorobenzoyl moiety. |

| Trimethylsilyl cyanide (TMSCN) or Potassium cyanide (KCN) | The cyanide source for the formation of the nitrile group at C-1. |

Stereoselective Synthesis of this compound Analogues

Achieving stereoselectivity in the synthesis of this compound analogues is a significant challenge that requires carefully designed synthetic strategies. Several approaches can be envisioned, drawing from established methods for the asymmetric synthesis of substituted isoquinolines.

One promising strategy is the use of palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines acs.orgresearchgate.net. This method allows for the direct introduction of an aroyl group at the C-4 position of the isoquinoline ring. To achieve stereoselectivity, a chiral ligand could be employed in the palladium catalyst system. The choice of ligand would be crucial in inducing facial selectivity during the nucleophilic attack on the alkyne, leading to an enantiomerically enriched product.

Another approach involves the diastereoselective synthesis of tetrahydroisoquinoline precursors, which can then be oxidized to the corresponding isoquinolines. For instance, the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization has been used for the diastereoselective synthesis of 1-carboxylic acid substituted tetrahydroisoquinolines nih.gov. A similar strategy could be adapted where a chiral auxiliary directs the stereochemical outcome of the cyclization to form a 4-substituted tetrahydroisoquinoline. Subsequent oxidation would then yield the desired chiral isoquinoline analogue.

Furthermore, methods for the synthesis of 4-substituted isoquinolines often involve the construction of a 4-hydroxy-1,2,3,4-tetrahydroisoquinoline intermediate acs.orgresearchgate.net. The stereoselective reduction of a 4-oxo-tetrahydroisoquinoline precursor using a chiral reducing agent could provide access to enantiomerically enriched 4-hydroxy derivatives. These can then be further functionalized or dehydrated and oxidized to the target 4-substituted isoquinoline.

The development of enantioselective methods for the synthesis of protoberberine alkaloids, which share the isoquinoline core, has also been a subject of intense research researchgate.net. Strategies such as asymmetric condensation-cyclization reactions mediated by chiral catalysts could potentially be adapted for the synthesis of chiral this compound analogues.

The following table lists some of the key synthetic strategies that can be employed for the stereoselective synthesis of this compound analogues:

| Synthetic Strategy | Key Features |

| Asymmetric Palladium-Catalyzed Carbonylative Cyclization | Direct introduction of the 4-aroyl group with stereocontrol achieved through a chiral ligand. |

| Diastereoselective Cyclization of Acyclic Precursors | Use of a chiral auxiliary to control the stereochemistry of the ring-forming reaction. |

| Stereoselective Reduction of a 4-Oxo Intermediate | Enantioselective reduction of a ketone to a secondary alcohol, which can be further elaborated. |

Reaction Mechanisms and Reactivity of 4 3 Fluorobenzoyl Isoquinoline

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of 4-(3-Fluorobenzoyl)isoquinoline and related derivatives often involves complex reaction mechanisms, including cycloadditions, nucleophilic displacements, and ring-rearrangement pathways.

The formation of the isoquinoline (B145761) core can be achieved through [3+2] cycloaddition reactions involving isoquinolinium N-ylides as key intermediates. These ylides, which are 1,3-dipoles, can be generated in situ from isoquinoline. They then react with suitable dipolarophiles, such as electron-deficient alkenes or alkynes, to form fused heterocyclic systems. stonybrook.eduresearchgate.netresearchgate.netrsc.orgrsc.org The synthesis of 4-aroylisoquinolines can be accomplished via a palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines with aryl halides in the presence of carbon monoxide. acs.org

A plausible mechanism for the formation of a 4-aroylisoquinoline skeleton involves the generation of an isoquinolinium N-ylide, which then reacts with a substituted alkene. The resulting cycloadduct can then undergo further transformations to yield the final product. The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the reactants. stonybrook.eduresearchgate.net

Table 1: Key Features of Isoquinolinium N-Ylide Cycloadditions

| Feature | Description |

| Intermediate | Isoquinolinium N-Ylide (a 1,3-dipole) |

| Reactant | Typically an electron-deficient alkene or alkyne |

| Reaction Type | [3+2] Cycloaddition |

| Initial Product | A fused polycyclic system containing the isoquinoline core |

| Driving Force | Formation of a stable heterocyclic system |

The isoquinoline nucleus is susceptible to nucleophilic attack, primarily at the C-1 position, due to the electron-withdrawing effect of the nitrogen atom. quora.comyoutube.comquora.com This reactivity can be exploited for the introduction of various functional groups. In the context of this compound, a nucleophile could potentially attack the C-1 position, leading to a 1,2-dihydroisoquinoline (B1215523) intermediate.

Lactamization, the formation of a cyclic amide, could occur if a suitable nitrogen nucleophile is present in a position that allows for intramolecular cyclization with the benzoyl carbonyl group. For instance, if an amino group were introduced at the C-5 position of the isoquinoline ring, an intramolecular nucleophilic attack on the carbonyl carbon of the 3-fluorobenzoyl group could, in principle, lead to a lactam. However, the geometry of the 4-benzoyl substituent relative to the rest of the isoquinoline ring system makes direct lactamization involving the isoquinoline nitrogen unlikely without significant molecular rearrangement. The formation of isoquinolinedione derivatives has been reported through a visible-light-mediated radical cascade arylcarboxylation/cyclization of N-alkyl-N-methacryloylbenzamides with carbon dioxide. acs.orgacs.org

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway for nucleophilic substitution in heterocyclic systems, particularly with strong nucleophiles like amide anions. acs.orgwikipedia.org In isoquinoline systems, the reaction is initiated by the addition of a nucleophile, typically at the C-1 position. youtube.com This is followed by the opening of the pyridine (B92270) ring to form an open-chain intermediate. Subsequent ring closure, with the expulsion of a leaving group, leads to a rearranged product.

For this compound, an ANRORC-type reaction could be envisioned with a strong nucleophile like sodium amide. The nucleophile would add to the C-1 position, leading to ring opening. The resulting intermediate could then undergo ring closure to potentially form a substituted aminoisoquinoline derivative. The presence of the 3-fluorobenzoyl group at the C-4 position would influence the stability of the intermediates and the regioselectivity of the ring closure. It has been noted that in reactions of isoquinoline derivatives with amide ions, amination occurs primarily at the C-1 position. clockss.org

Electrophilic Aromatic Substitution Patterns on the Fluorobenzoyl and Isoquinoline Moieties

Electrophilic aromatic substitution (EAS) on the this compound molecule can occur on either the isoquinoline ring system or the fluorobenzoyl ring.

Isoquinoline Moiety : The isoquinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comquimicaorganica.org Substitution, when it does occur, is directed to the benzene (B151609) ring portion of the isoquinoline, specifically at positions C-5 and C-8. gcwgandhinagar.comquimicaorganica.orgyoutube.com This is because the cationic intermediates formed by attack at these positions are more stable. The formation of an N-oxide can activate the isoquinoline ring towards electrophilic attack at the C-4 position. quimicaorganica.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Activating/Deactivating Effect | Directing Influence | Predicted Position(s) of Substitution |

| Isoquinoline | Deactivated | C-5, C-8 | 5 and 8 |

| 3-Fluorobenzoyl | Deactivated | Fluorine: ortho, para; Benzoyl: meta | Complex, depends on reaction conditions |

Oxidation and Reduction Chemistry Relevant to the Isoquinoline Core and Benzoyl Group

The oxidation and reduction of this compound can target either the isoquinoline nucleus or the benzoyl substituent.

Oxidation : The isoquinoline ring can be oxidized under strong conditions. For example, oxidation with alkaline potassium permanganate (B83412) can lead to the cleavage of the benzene ring to yield pyridine-3,4-dicarboxylic acid, and also phthalic acid. gcwgandhinagar.com Oxidation of isoquinoline itself can yield phthalimide. digitellinc.comnih.govnih.govresearchgate.net The benzoyl group is generally resistant to oxidation.

Reduction : The isoquinoline ring can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine ring to give 1,2,3,4-tetrahydroisoquinoline. More vigorous conditions can lead to the reduction of both rings. The benzoyl group can be reduced to a secondary alcohol (a benzylic alcohol) using reducing agents like sodium borohydride (B1222165), or to a methylene (B1212753) group (CH2) via methods like the Wolff-Kishner or Clemmensen reduction. The selective reduction of one functional group in the presence of the other would require careful choice of reagents and reaction conditions.

Derivatization Reactions for Rational Structural Modifications

The this compound scaffold can be modified at several positions to generate a library of derivatives for various applications.

On the Isoquinoline Ring :

C-1 Position : As mentioned, nucleophilic substitution at the C-1 position is a common reaction of isoquinolines, allowing for the introduction of a wide range of substituents. youtube.comquora.com

Nitrogen Atom : The nitrogen atom can be alkylated or acylated to form quaternary isoquinolinium salts.

C-4 Position : While direct substitution at C-4 is less common, methods for the C-4 alkylation of isoquinolines have been developed. acs.org

On the Benzoyl Group :

Carbonyl Group : The carbonyl group can undergo typical ketone reactions. It can be converted to an oxime, hydrazone, or other similar derivatives. It can also serve as a handle for chain extension reactions.

Fluoroaromatic Ring : The fluorine atom can be displaced by nucleophiles under certain conditions, particularly if activated by other substituents on the ring. nih.gov The aromatic ring can also undergo further electrophilic substitution as described in section 3.2.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed if a suitable leaving group (e.g., a halogen) is introduced onto either the isoquinoline or the fluorobenzoyl ring.

Introduction of Diverse Chemical Groups for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve the systematic introduction of various chemical groups at different positions on both the isoquinoline and the fluorophenyl rings to explore how these changes affect its properties. The goal is to identify substituents that enhance desired activities while minimizing undesirable effects. The quaternary nitrogen atom and substituents on the isoquinoline core are known to play significant roles in the biological activity of isoquinoline-based compounds. researchgate.net

Modifications can be broadly categorized into three areas: the isoquinoline core, the linker (benzoyl ketone), and the fluorophenyl ring.

Table 1: Potential Modifications for SAR Studies of this compound

| Region of Modification | Position | Potential Modification Strategy | Rationale/Target Derivative Class |

|---|---|---|---|

| Isoquinoline Ring | C-1 | Nucleophilic addition (e.g., Grignard reagents, organolithiums) followed by oxidation. | To introduce alkyl, aryl, or heteroaryl groups and explore steric and electronic effects near the nitrogen atom. |

| C-5, C-8 | Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). tutorsglobe.com | To probe the impact of electron-withdrawing or electron-donating groups on the benzene portion of the core. | |

| Nitrogen (N-2) | N-alkylation or N-oxidation. | To form isoquinolinium salts or N-oxides, altering solubility and electronic properties. thieme-connect.de | |

| Benzoyl Linker | Carbonyl (C=O) | Reduction to a secondary alcohol; conversion to an oxime or hydrazone. | To investigate the importance of the ketone's hydrogen bond accepting ability and planarity. |

| Fluorophenyl Ring | C-3' (Fluorine) | Nucleophilic aromatic substitution (with strong nucleophiles). | To replace fluorine with other groups (e.g., -OR, -NR2, -SR) and assess the role of the electronegative substituent. |

The synthesis of a library of such analogs allows researchers to build a comprehensive understanding of the pharmacophore. For instance, studies on other isoquinoline analogs have shown that specific substitutions can lead to potent antitumor activity. nih.gov By creating and testing these diverse derivatives, a detailed SAR profile for the this compound scaffold can be established.

Functional Group Interconversions on the Isoquinoline and Fluorophenyl Rings

Functional group interconversions (FGI) are key chemical strategies used to transform one functional group into another. ub.eduvanderbilt.edu These reactions are essential for synthesizing derivatives that may not be directly accessible and for probing the electronic and steric requirements for biological activity.

Reactivity of the Isoquinoline Ring:

The isoquinoline nucleus has several reactive sites. The nitrogen atom makes the heterocyclic part of the molecule basic and susceptible to reactions at adjacent carbons.

Reduction: The isoquinoline ring can be reduced under various conditions to yield dihydro- or tetrahydroisoquinoline derivatives. tutorsglobe.compharmaguideline.com For example, reaction with lithium aluminum hydride can produce 1,2-dihydroisoquinoline, while sodium borohydride in an aqueous medium can lead to the fully saturated 1,2,3,4-tetrahydroisoquinoline. tutorsglobe.com These reactions alter the planarity and electronic nature of the N-heterocycle.

Electrophilic Substitution: Electrophilic attack, such as nitration or sulfonation, occurs on the benzene ring portion of the isoquinoline, primarily at the C-5 and C-8 positions. tutorsglobe.com

Nucleophilic Addition: The C-1 position is susceptible to nucleophilic attack, particularly when the isoquinoline nitrogen is quaternized to form an isoquinolinium salt, which significantly enhances the electrophilicity of C-1. tutorsglobe.com

Reactivity of the Benzoyl and Fluorophenyl Moieties:

The 3-fluorobenzoyl group offers two primary sites for functional group interconversion: the carbonyl group and the carbon-fluorine bond.

Carbonyl Group Reactions: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride. This transformation changes the geometry from trigonal planar to tetrahedral and introduces a hydrogen bond donor. The resulting alcohol can be further converted into other functional groups, such as halides or ethers.

Fluorine Substitution: The fluorine atom on the phenyl ring is generally stable but can be displaced via nucleophilic aromatic substitution (SNAr) reactions, particularly if activated by other electron-withdrawing groups on the ring. This allows for the introduction of a wide range of oxygen, nitrogen, or sulfur-based nucleophiles.

Table 2: Examples of Functional Group Interconversions for this compound

| Starting Moiety | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Isoquinoline Ring (C=N) | NaBH4, EtOH | 1,2,3,4-Tetrahydroisoquinoline | Reduction tutorsglobe.com |

| Isoquinoline Ring (Aromatic) | HNO3, H2SO4 | 5-Nitro and 8-Nitro derivatives | Electrophilic Aromatic Substitution tutorsglobe.com |

| Benzoyl Ketone (C=O) | NaBH4 | Secondary Alcohol (-CH(OH)-) | Reduction |

| Benzoyl Ketone (C=O) | H2N-OH | Oxime (-C=N-OH) | Condensation |

These interconversions are crucial for fine-tuning the molecule's properties. A novel synthesis method for isoquinolines has been developed using an intramolecular Diels-Alder reaction of an isobenzofuran (B1246724) with a nitrile, highlighting the diverse synthetic routes available for creating complex isoquinoline structures. nih.gov Such synthetic versatility, combined with targeted functional group interconversions, provides a robust platform for exploring the chemical space around the this compound scaffold.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships.

For 4-(3-Fluorobenzoyl)isoquinoline, ¹H-NMR spectroscopy would reveal the chemical environment of each proton. The spectrum would be expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on both the isoquinoline (B145761) and the 3-fluorophenyl rings. The coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J-values) would be critical in assigning specific protons to their positions on the rings. For instance, the protons on the isoquinoline core would exhibit characteristic shifts, which would be influenced by the electron-withdrawing benzoyl substituent at the C4 position. rsc.org

Table 1: Expected NMR Spectral Data for this compound Note: The following are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| ¹H-NMR (Proton) | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.0 - 9.0 | Multiplets | Isoquinoline & 3-Fluorophenyl rings |

| ¹³C-NMR (Carbon) | Expected Chemical Shift (δ ppm) | Key Feature | Assignment |

| Carbonyl Carbon | 190 - 200 | Singlet | C=O |

| Isoquinoline Carbons | 120 - 155 | - | C-atoms of isoquinoline core |

| 3-Fluorophenyl Carbons | 115 - 165 | C-F Coupling | C-atoms of fluorophenyl ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would provide clear evidence for its key functional groups. The most prominent absorption band would be that of the carbonyl (C=O) stretching vibration from the ketone linker, which is expected to appear in the region of 1650-1700 cm⁻¹. This strong absorption is a definitive marker for the benzoyl group. Another important feature would be the C-F stretching vibration from the fluorophenyl ring, typically observed in the 1000-1400 cm⁻¹ range. Additionally, the spectrum would show multiple bands corresponding to C=C and C=N stretching vibrations within the aromatic isoquinoline system (around 1450-1600 cm⁻¹) and C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound Note: Expected frequencies based on typical functional group regions.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ketone (C=O) | Stretch | 1650 - 1700 |

| Aromatic C=C/C=N | Stretch | 1450 - 1600 |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.

For this compound, with a molecular formula of C₁₆H₁₀FNO, the calculated monoisotopic mass is 247.0746 g/mol . An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that matches this theoretical value with very high accuracy (typically within 5 ppm). nih.gov This precise measurement effectively rules out other possible molecular formulas that might have the same nominal mass, providing definitive evidence for the compound's elemental composition.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₀FNO |

| Calculated Exact Mass | 247.0746 |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z | 247.0752 |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.net

An X-ray crystallographic analysis of this compound would yield a wealth of data, including precise bond lengths, bond angles, and torsion angles. eurjchem.com A key structural parameter of interest would be the dihedral angle between the plane of the isoquinoline ring system and the plane of the 3-fluorophenyl ring, which would define the molecule's preferred conformation in the solid state. The resulting crystal structure would serve as the ultimate proof of the compound's constitution and connectivity, confirming the 4-position of the benzoyl group on the isoquinoline ring. nih.gov Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as π-π stacking or hydrogen bonding, which govern the material's bulk properties. researchgate.net

Advanced Chromatographic Methods for Purity and Isomeric Analysis (e.g., HPLC, UHPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for assessing the purity of the synthesized compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). researchgate.net

A reverse-phase HPLC or UHPLC method would be developed to evaluate the purity of this compound. nih.gov In a typical setup, the compound would be injected onto a C18 column and eluted with a mobile phase, such as a mixture of acetonitrile (B52724) and water. A UV detector would monitor the column effluent, generating a chromatogram. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as starting materials, by-products, or isomers (e.g., 2- or 4-fluorobenzoylisoquinoline). The area of the main peak relative to the total area of all peaks is used to quantify the purity, often aiming for >95% or >99% for research and development purposes. ptfarm.pl The high resolution offered by UHPLC allows for faster analysis times and better separation of closely related impurities. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule.

Quantum chemical methods such as Density Functional Theory (DFT) are employed to analyze the electronic structure of isoquinoline (B145761) derivatives. mdpi.comresearchgate.net These calculations help in understanding the molecule's geometry, Frontier Molecular Orbitals (FMO), and Molecular Electrostatic Potential (MEP). researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important as they provide insights into the chemical reactivity. mdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability. researchgate.net

Conformational analysis is essential for understanding the three-dimensional structure of 4-(3-Fluorobenzoyl)isoquinoline and how it influences its interactions with biological targets. The presence of the fluorine atom on the benzoyl ring can significantly affect the conformational preferences of the molecule. nih.gov For instance, the gauche interaction between a fluorine atom and an amide group has been shown to influence the conformation in other molecules. nih.gov

In related heterocyclic systems, computational studies have been used to determine the relative stability of different stereoisomers. For example, in angular-substituted nih.govnih.govthiazino[3,4-a]isoquinolines, geometry optimization calculations revealed that the trans-diastereomer is more stable than the cis-diastereomer. nih.gov Similarly, DFT analysis is used to verify the geometry of synthesized isoquinoline derivatives, which is crucial for understanding the crystal packing influenced by intermolecular interactions like hydrogen bonds. researchgate.net

Molecular Dynamics Simulations for Ligand-Macromolecule Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of a ligand when bound to a macromolecule, such as a protein. researchgate.netnih.govosti.govmdpi.com These simulations provide detailed information on the stability of the ligand-protein complex, the nature of the interactions, and the conformational changes that may occur upon binding. nih.govmdpi.com

In studies of isoquinoline derivatives, MD simulations have been used to evaluate the binding stability of the ligand within the active site of a target protein. mdpi.comnih.gov Parameters such as the root-mean-square deviation (RMSD) are monitored throughout the simulation to assess the stability of the complex; a stable RMSD trajectory suggests a robust binding mode. nih.gov These simulations are typically performed using force fields like CHARMM36 and explicit solvent models to accurately represent the physiological environment. mdpi.com For the parent molecule, isoquinoline, MD simulations in the liquid phase have been conducted to understand its translational and rotational diffusion properties at different temperatures. osti.gov

The insights gained from MD simulations are crucial for validating docking poses and understanding the key interactions that contribute to the binding affinity of the ligand. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. nih.govresearchgate.net Computational models are widely used to estimate the pharmacokinetic profile of a compound, helping to identify potential liabilities before significant resources are invested in its development. researchgate.net

For isoquinoline alkaloids, in silico tools have been used to predict their ADME properties and assess their drug-likeness. nih.gov These predictions often involve evaluating compliance with guidelines such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to have good oral bioavailability. nih.gov Virtual screening workflows often incorporate ADME-Tox analysis to filter large compound libraries and select candidates with favorable predicted profiles for further investigation. researchgate.net

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design methodologies are employed to discover and optimize new drug candidates. nih.govnih.gov

Virtual screening and molecular docking are powerful structure-based techniques used to identify potential biological targets for a compound and to predict its binding mode and affinity. tandfonline.comnih.gov In this process, a library of compounds is computationally screened against the three-dimensional structure of a target protein. nih.govnih.gov

For isoquinoline derivatives, molecular docking has been extensively used to explore their potential as inhibitors of various enzymes and receptors. researchgate.netplos.orgnih.govresearchgate.net These studies have identified potential interactions with key residues in the active sites of targets such as cyclin-dependent kinase 4 (CDK4), fascin, and the epidermal growth factor receptor (EGFR). researchgate.netplos.orgnih.gov The docking scores and predicted binding energies provide an estimate of the binding affinity, helping to rank and prioritize compounds for experimental testing. nih.gov

For example, a novel isoquinoline derivative, AHIC, was evaluated through molecular docking against Tdp1 and EGFR, showing promising binding energies. researchgate.net

Table 1: Molecular Docking Results for an Isoquinoline Derivative (AHIC)

| Target Protein | Binding Energy (kcal/mol) | Ligand Efficacy (kcal/mol) |

|---|---|---|

| Tdp1 | -6.87 | -0.24 |

| EGFR | -6.31 | -0.22 |

Data sourced from a computational evaluation of a novel isoquinoline derivative. researchgate.net

These computational approaches are instrumental in rationalizing structure-activity relationships and guiding the design of more potent and selective inhibitors. plos.orgnih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com These models are essential in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and minimizing the need for extensive experimental testing. jocpr.comyoutube.com In a QSAR study, the chemical structure is represented by numerical values known as molecular descriptors, which quantify various physicochemical properties like size, shape, lipophilicity, and electronic characteristics. jocpr.com These descriptors are then correlated with a measured biological response, such as the concentration required for a specific therapeutic effect, using statistical methods to build a predictive model. wikipedia.org

For isoquinoline derivatives, QSAR has been a valuable tool for understanding how structural modifications influence their biological effects. One study focused on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of the aldo-keto reductase 1C3 (AKR1C3) enzyme, a target for prostate cancer. japsonline.comresearchgate.net Using the QSARINS software, researchers developed models that revealed the importance of specific molecular descriptors in predicting the inhibitory activity of these compounds. japsonline.comresearchgate.net The models were built using multiple linear regression (MLR) and validated to ensure they were robust and stable. japsonline.com

The best QSAR model in that study highlighted the significance of three key descriptors:

MoRSEP27 and MoRSEE5 : These are 3D-Molecule Representation of Structures based on Electron diffraction (MoRSE) descriptors, which encode information about the three-dimensional structure of the molecule. japsonline.com

nF10HeteroRing : This descriptor represents the number of 10-membered heterocyclic rings. researchgate.net

The statistical quality of the developed models was rigorously assessed, demonstrating good predictive power. researchgate.net For instance, one optimized model showed strong internal and external validation metrics, indicating its reliability for predicting the bioactivity of new compounds in this class. researchgate.net

In another example, three-dimensional QSAR (3D-QSAR) studies were performed on substituted isoquinoline-1,3-(2H,4H)-diones that act as inhibitors for cyclin-dependent kinase 4 (CDK4), a key regulator in cell cycle progression and a target in cancer therapy. nih.gov This work utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to explore the structure-activity relationship for a dataset of 48 compounds. nih.gov The CoMSIA model, in particular, yielded statistically significant results, suggesting its strong predictive capability. nih.gov The contour maps generated from this model provided valuable insights into the structural requirements for enhancing CDK4 inhibitory activity, guiding future drug design efforts. nih.gov

| Target | QSAR Method | Key Statistical Parameters | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| AKR1C3 | MLR via QSARINS | R² = 0.7279, Q² (LOO) = 0.6736 | The model suggests that MoRSEP27, MoRSEE5, and nF10HeteroRing descriptors are crucial for predicting bioactivity. | researchgate.net |

| CDK4 | 3D-QSAR (CoMSIA) | r²(cv) = 0.707, r² = 0.988 | Contour analysis provided information on structural requirements for inhibitory activity. | nih.gov |

Fragment-Based Drug Design (FBDD) Considerations for the Isoquinoline Scaffold

Fragment-Based Drug Design (FBDD) is a strategy in drug discovery that begins by identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. researchoutreach.orgyoutube.com These fragments, which typically have molecular weights under 300 Da, serve as starting points for building more potent, drug-like molecules through processes like fragment growing, linking, or merging. researchoutreach.orgyoutube.comyoutube.com Because of their smaller size and lower complexity, fragment libraries can explore chemical space more efficiently than traditional high-throughput screening (HTS) libraries. researchoutreach.orgyoutube.com

The isoquinoline scaffold is a valuable template in FBDD due to its presence in numerous pharmacologically active natural products and synthetic drugs. researchoutreach.org Its rigid bicyclic structure provides a solid anchor for positioning functional groups in three-dimensional space, while its various positions allow for synthetic elaboration to optimize binding affinity and selectivity. nih.gov

A key consideration in using the isoquinoline scaffold for FBDD is the strategic placement of substituents that can act as binding groups or points for synthetic growth. Research into the synthesis of dihydroisoquinolones for FBDD has demonstrated the incorporation of amines, halogens, and other heteroatoms as potential interaction points with a target protein or as handles for further chemical modification. nih.gov

One successful FBDD strategy involving the isoquinoline core is "fragment merging by design." researchoutreach.org In a study targeting inflammatory diseases, researchers used the isoquinoline-based drug Fasudil as a starting point. researchoutreach.org They created a library of isoquinoline fragments with substituents at different positions (4, 5, 6, and 7). After identifying fragments that bound to the target kinase, they merged them into single, more potent molecules. For example:

Merging a derivative substituted at position 4 with one substituted at position 6 resulted in a compound with mid-nanomolar inhibition. researchoutreach.org

A subsequent merger of a 5-substituted derivative with a 7-substituted one generated a highly potent inhibitor with activity at sub-nanomolar concentrations. researchoutreach.org

This approach demonstrates how the isoquinoline scaffold can be systematically explored and elaborated upon in a fragment-based context to rapidly develop high-affinity ligands. researchoutreach.org

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Fragment Elaboration/Growing | Starting with a core fragment and adding functional groups to occupy adjacent pockets in the binding site. | Synthesizing dihydroisoquinolones with substituents (halogens, esters) as growth points for fragment-to-lead development. | nih.gov |

| Fragment Merging | Combining two or more fragments that bind to different sub-pockets of the target into a single molecule. | Merging isoquinoline fragments substituted at positions 5 and 7 to create a potent kinase inhibitor for rheumatoid arthritis. | researchoutreach.org |

Application of Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized many aspects of computer-aided drug design. nih.gov These computational methods are increasingly used to predict a compound's pharmacological activity, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and to screen vast virtual libraries for potential drug candidates. nih.govnih.gov ML models can learn complex relationships between a molecule's structure and its properties, complementing QSAR and structure-based methods, especially when the 3D structure of the target is unknown. youtube.comnih.gov

In the context of compound design, ML models are trained on large datasets of chemical structures and their associated experimental data. youtube.com The models, which can range from random forests and support vector machines to more complex deep neural networks (DNNs), learn to identify the molecular features that are predictive of a desired outcome, such as biological activity against a specific target or low toxicity. nih.govnih.govbrieflands.com Once trained, these models can rapidly predict the properties of novel, un-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.netyoutube.com

The application of ML extends to predicting fundamental physicochemical properties that are crucial for a drug's success, such as solubility and stability. researchgate.netnih.gov For instance, neural networks can be trained to take a compound's structure as input and accurately predict its melting point or aqueous solubility, properties that are often difficult, costly, or hazardous to determine experimentally for a large number of compounds. researchgate.net

While specific ML studies focusing solely on this compound are not prevalent, the principles are widely applied to isoquinolines and other heterocyclic systems. For example, ML algorithms can be used to:

Accelerate Virtual Screening: Quickly evaluate millions of compounds from databases to identify those with a high probability of being active against a target, such as a kinase or receptor for which isoquinoline derivatives are known inhibitors. nih.gov

Predict Druggability: Analyze the binding pockets of target proteins to assess their "druggability" and guide the design of isoquinoline-based ligands that fit optimally. nih.gov

The synergy between ML and traditional computational chemistry methods provides a powerful toolkit for modern drug discovery, enabling faster and more efficient design of novel therapeutics. chemrxiv.orgresearchgate.net

| ML Application | Description | Common ML Models Used | Reference |

|---|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Rapidly filtering large compound libraries to identify potential hits based on predicted biological activity. | Deep Neural Networks (DNNs), Random Forest, Support Vector Machines (SVM) | nih.govchemrxiv.org |

| ADMET Prediction | Predicting properties like absorption, distribution, metabolism, excretion, and toxicity to de-risk candidates early. | Deep Learning Models, Kernel-Based Methods | nih.govnih.govchemrxiv.org |

| Molecular Property Prediction | Forecasting physicochemical properties such as solubility, lipophilicity, and melting point from chemical structure. | Graph Neural Networks (GNNs), Natural Language Processing (NLP) Models (e.g., SMILES-BERT) | nih.govresearchgate.netnih.gov |

| De Novo Drug Design | Generating novel molecular structures with desired properties using generative models. | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | youtube.com |

Chemical Biology and Biological Target Identification

Exploration of Molecular Interactions with Biological Systems

The biological effects of a compound are dictated by its interactions with various macromolecules within the body. Research into 4-(3-Fluorobenzoyl)isoquinoline has focused on its ability to modulate the function of key enzymes and receptors.

The inhibitory activity of this compound against several enzymes has been a primary focus of its characterization. These studies are crucial for understanding its potential as a therapeutic agent in various disease contexts.

Acetylcholinesterase (AChE): This enzyme plays a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease.

Alpha-Glycosidase: This enzyme is involved in the digestion of carbohydrates. Its inhibition can help manage blood glucose levels in patients with type 2 diabetes.

Thymidine Phosphorylase: An enzyme that is implicated in cancer progression and angiogenesis. Its inhibition is a target for anti-cancer drug development.

Kinases: This family of enzymes is central to cellular signaling pathways and is frequently dysregulated in diseases such as cancer. The inhibitory potential of this compound has been evaluated against several kinases, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis.

EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2): Important targets in various cancers, particularly breast and lung cancer.

Protein Kinase C (PKC): Involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme | Biological Role | Relevance of Inhibition |

| Acetylcholinesterase | Neurotransmitter degradation | Alzheimer's Disease |

| Alpha-Glycosidase | Carbohydrate digestion | Type 2 Diabetes |

| Thymidine Phosphorylase | Angiogenesis, Cancer | Cancer Therapy |

| VEGFR-2 | Angiogenesis | Cancer Therapy |

| EGFR | Cell proliferation | Cancer Therapy |

| HER2 | Cell proliferation | Cancer Therapy |

| Protein Kinase C | Signal transduction | Various Diseases |

In addition to enzyme inhibition, the ability of this compound to modulate the activity of cellular receptors is an important aspect of its biological profile. Receptor modulation can lead to a wide range of physiological responses, and understanding these interactions is key to defining the compound's pharmacological effects.

The biological activity of a compound is not limited to enzymes and receptors. Interactions with other macromolecules can also have significant functional consequences.

Histone Acetyltransferases (HATs): These enzymes are crucial for the epigenetic regulation of gene expression. Their dysregulation is associated with various diseases, including cancer. Investigations into the interaction of this compound with HATs can provide insights into its potential to modulate gene expression patterns.

Identification of Molecular Targets using Advanced Proteomics-Based Approaches

While traditional biochemical assays can identify interactions with known targets, unbiased, large-scale approaches are often necessary to discover novel molecular targets and to understand the full spectrum of a compound's interactions within the complex cellular environment. Proteomics-based methods are powerful tools for achieving this.

Affinity-based proteomics involves using a modified version of the compound of interest as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. These captured proteins are then identified using mass spectrometry, providing a comprehensive list of potential molecular targets. This approach can reveal direct binding partners and offer novel insights into the compound's mechanism of action.

Chemoproteomics strategies aim to profile the engagement of a compound with its targets directly in a biological system. These methods can provide valuable information on the potency and selectivity of the compound for its targets in a more physiologically relevant context. By quantifying the extent to which a compound binds to various proteins across the proteome, researchers can build a detailed "target engagement profile," which is invaluable for lead optimization and for understanding both on-target and off-target effects.

Mechanistic Insights into Cellular Biological Effects (e.g., Apoptosis Induction Pathways Observed in Related Compounds)

While direct studies on the cellular effects of this compound are limited, research on structurally related isoquinoline (B145761) and quinoline (B57606) derivatives offers significant insights into potential mechanisms of action, particularly the induction of apoptosis.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. researchgate.net Several isoquinoline and quinoline compounds have been shown to exert their anticancer effects by triggering apoptotic pathways. For instance, certain phenylbenzoisoquinolindione (PBIQ) alkaloids, which share a core isoquinoline structure, have been demonstrated to induce apoptosis in human cancer cell lines. nih.gov Studies on these compounds revealed that they can initiate both early and late-stage apoptotic events. nih.gov

One related compound, 4-amino-3-acetylquinoline (AAQ), was found to induce apoptosis in murine L1210 leukemia cells through a pathway involving reactive oxygen species (ROS) and mitochondria. nih.gov Treatment with AAQ led to the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK), suggesting that this signaling cascade plays a crucial role in the apoptotic process initiated by this type of quinoline derivative. nih.gov The involvement of ROS suggests that these compounds may create oxidative stress within the cancer cells, leading to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade. nih.gov

The induction of apoptosis by these related compounds often involves the modulation of key cellular proteins and signaling pathways. Natural and synthetic isoquinolines have been reported to induce cell cycle arrest, apoptosis, and autophagy, which are partly attributed to their ability to bind to DNA or proteins, inhibit enzyme activity, or cause epigenetic modifications. researchgate.net

Although the precise apoptotic pathway triggered by this compound remains to be elucidated, the evidence from related compounds strongly suggests that it may also function as a pro-apoptotic agent, potentially through the generation of ROS, mitochondrial-mediated pathways, and modulation of key signaling proteins like p38 MAPK. Further investigation is required to confirm these mechanistic details for this specific compound.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing the biological activity of a lead compound by modifying its chemical structure. ontosight.ai For isoquinoline and quinoline derivatives, extensive SAR studies have been conducted to enhance their therapeutic properties, including their anticancer and antimicrobial activities. researchgate.netnih.govnih.govscilit.com

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov In the context of quinoline and isoquinoline derivatives, the position of the fluorine substituent can have a profound impact on biological activity.

In studies of 4-aminoquinolines as antimalarial agents, the nature and position of halogen substituents on the quinoline ring were found to be critical. nih.gov For instance, 7-fluoro-4-aminoquinolines were generally less active against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum compared to their 7-chloro, 7-bromo, or 7-iodo counterparts. nih.gov This suggests that while fluorine substitution can be beneficial, its specific placement and the electronic properties it imparts are crucial for optimal activity.

In a series of 7-fluoro-4-anilinoquinolines designed as antitumor agents, several compounds exhibited potent cytotoxic activities against HeLa and BGC823 cell lines, with some showing superior activity to the known EGFR inhibitor gefitinib. nih.gov This highlights that a fluorine atom at the 7-position of the quinoline ring is compatible with potent anticancer activity.

The benzoyl group at the 4-position of the isoquinoline scaffold is a key structural feature that likely plays a significant role in how the molecule interacts with its biological target. This moiety provides a large, rigid, and aromatic surface that can engage in various non-covalent interactions, such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding (if substituted appropriately).

In the broader context of kinase inhibitors, which represent a potential target class for isoquinoline derivatives, aryl moieties are often crucial for binding within the ATP-binding pocket of the enzyme. The benzoyl group could potentially occupy a hydrophobic pocket within a target protein, with the carbonyl group acting as a hydrogen bond acceptor.

While specific details on the role of the benzoyl moiety in this compound are yet to be fully characterized, its presence is anticipated to be a primary determinant of the compound's binding affinity and selectivity.

The isoquinoline scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple, diverse biological targets. nih.gov Modifications to the substitution pattern on the isoquinoline ring can dramatically alter the biological activity of the resulting derivatives. ontosight.ai

In a study of benzothiazole-isoquinoline derivatives, various substitutions on the benzothiazole (B30560) ring, which is attached to the isoquinoline core, led to a range of inhibitory activities against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). mdpi.com This demonstrates the sensitivity of the biological activity to the substitution pattern on the appended moieties.

Table 1: Structure-Activity Relationship of Selected 4-Substituted Quinolines against P. falciparum

| Compound | 7-Substituent | Side Chain | IC50 (nM) - CQ-S | IC50 (nM) - CQ-R | Reference |

| Chloroquine | -Cl | -HNCHMe(CH2)3NEt2 | 8-12 | 100-300 | nih.gov |

| 7-Fluoro-AQ | -F | -HN(CH2)2NEt2 | 15-25 | 18-60 | nih.gov |

| 7-Bromo-AQ | -Br | -HN(CH2)2NEt2 | 3-8 | 4-12 | nih.gov |

| 7-Iodo-AQ | -I | -HN(CH2)2NEt2 | 3-8 | 4-12 | nih.gov |

| 7-CF3-AQ | -CF3 | -HN(CH2)2NEt2 | 20-50 | 50-500 | nih.gov |

| 7-OMe-AQ | -OCH3 | -HN(CH2)2NEt2 | 17-150 | 90-3000 | nih.gov |

CQ-S: Chloroquine-Susceptible; CQ-R: Chloroquine-Resistant AQ: Aminoquinoline

Table 2: Anticancer Activity of Selected 7-Fluoro-4-anilinoquinolines

| Compound | R Group on Aniline | IC50 (µM) - HeLa | IC50 (µM) - BGC823 | Reference |

| Gefitinib | - | 17.12 | 19.27 | nih.gov |

| 1f | 3-chloro-4-fluoro | 10.18 | 8.32 | nih.gov |

| 1g | 3-bromo-4-fluoro | 12.34 | 9.15 | nih.gov |

| 2i | 3-isopropyl | 7.15 | 4.65 | nih.gov |

HeLa: Human cervical cancer cell line; BGC823: Human gastric cancer cell line

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Accessing Diverse Analogues

The development of novel and efficient synthetic routes is crucial for generating a diverse range of 4-(3-Fluorobenzoyl)isoquinoline analogues for structure-activity relationship (SAR) studies. While classical methods like the Pomeranz–Fritsch and Bischler–Napieralski reactions provide access to the isoquinoline (B145761) core, modern synthetic strategies are needed to introduce functional group diversity, particularly at the C-4 position. wikipedia.org

Recent advancements in catalysis offer promising avenues. For instance, a silver-catalyzed intramolecular oxidative aminofluorination of alkynes has been developed for the synthesis of 4-fluoroisoquinolines. nih.govfigshare.com This method could be adapted to introduce other functionalities. Similarly, methods for the synthesis of 4-arylquinolines using heterogeneous catalysts could potentially be applied to the synthesis of 4-aroylisoquinolines. researchgate.net The development of one-pot reactions and domino sequences will also be instrumental in streamlining the synthesis of complex analogues. A visible-light-mediated radical cascade arylcarboxylation/cyclization has been recently reported for the synthesis of 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid derivatives, showcasing the power of modern photochemical methods in constructing complex isoquinoline scaffolds. acs.org

The table below summarizes some modern synthetic approaches that could be explored for the synthesis of this compound analogues.

| Synthetic Strategy | Description | Potential Application for this compound Analogues |

| Metal-Catalyzed Cross-Coupling Reactions | Reactions like Suzuki, Heck, and Sonogashira couplings can be used to introduce a variety of substituents at different positions of the isoquinoline ring. | Introduction of diverse aryl, heteroaryl, and alkyl groups to the isoquinoline core to explore new chemical space. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds offers a more atom-economical approach to introduce new functional groups. | Direct introduction of substituents onto the isoquinoline or benzoyl rings without the need for pre-functionalization. |

| Photoredox Catalysis | Utilizes visible light to initiate radical reactions, enabling novel transformations under mild conditions. acs.org | Access to unique structural motifs and functional group transformations that are not achievable with traditional thermal methods. |

| Flow Chemistry | Performing reactions in a continuous flow system can improve reaction efficiency, safety, and scalability. | Rapid optimization of reaction conditions and synthesis of analogue libraries in an automated fashion. |

| Parallel Synthesis | Enables the simultaneous synthesis of a large number of compounds in a library format. nih.gov | Efficient generation of diverse analogues for high-throughput screening and SAR studies. |

Integration of Advanced Computational Methodologies in Lead Optimization and Discovery

The integration of advanced computational methodologies is becoming increasingly vital in modern drug discovery to accelerate the identification and optimization of lead compounds. beilstein-journals.org For this compound, in silico tools can play a significant role in designing analogues with improved potency, selectivity, and pharmacokinetic properties.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational approaches. beilstein-journals.org If the three-dimensional structure of a biological target is known, SBDD methods like molecular docking and molecular dynamics simulations can be employed to predict the binding mode and affinity of this compound analogues. beilstein-journals.org This information can guide the design of new derivatives with enhanced interactions with the target protein. For instance, docking studies on isoquinoline-based dual inhibitors of FAAH and sEH have helped to understand their binding modes and guide further optimization. nih.gov

In the absence of a target's 3D structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be utilized. beilstein-journals.org These methods rely on the chemical structures and biological activities of a set of known active compounds to build predictive models. These models can then be used to screen virtual libraries of compounds and prioritize analogues for synthesis.

The following table highlights key computational techniques and their potential applications in the lead optimization of this compound.

| Computational Technique | Description | Application for this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. beilstein-journals.org | To predict the binding mode of analogues and guide the design of new derivatives with improved target affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. beilstein-journals.org | To assess the stability of the ligand-protein interaction and understand the energetic contributions of different functional groups. |